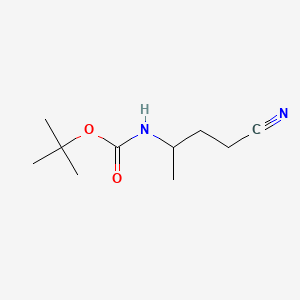

tert-butyl N-(4-cyanobutan-2-yl)carbamate

Descripción general

Descripción

tert-butyl N-(4-cyanobutan-2-yl)carbamate is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminovaleronitrile backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate typically involves the protection of the amine group in aminovaleronitrile using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile, tetrahydrofuran, or water, and is usually conducted at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl N-(4-cyanobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Deprotection: Aminovaleronitrile.

Substitution: Various substituted aminovaleronitrile derivatives.

Reduction: Aminovaleramine.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis typically involves the reaction of tert-butyl carbamate with 4-cyanobutan-2-amine under controlled conditions. The following table summarizes the synthetic route:

| Step | Description |

|---|---|

| 1 | Reaction of tert-butyl carbamate with 4-cyanobutan-2-amine |

| 2 | Use of suitable solvents (e.g., dichloromethane) |

| 3 | Catalysis with triethylamine |

| 4 | Purification via column chromatography |

Organic Synthesis

Tert-butyl N-(4-cyanobutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Reactions Involved

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbon atom bonded to the cyanide group.

- Amidation Reactions: It can be utilized in C–N bond formation, particularly in the synthesis of biologically active compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development.

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. This suggests potential applications as an anticancer agent.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on human carcinoma cell lines, demonstrating IC50 values indicating effective inhibition of cell growth.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. It can interact with specific enzymes, potentially blocking their active sites and altering metabolic pathways.

Material Science

In material science, this compound is explored for its utility in developing new materials with specific properties.

Applications in Polymer Chemistry

The compound can be used as a monomer or additive in polymerization processes, enhancing the properties of polymers through functionalization.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant against carcinoma cells | |

| Enzyme Inhibition | Inhibits specific enzymes |

Table 2: Synthetic Routes and Yields

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-cyanobutan-2-yl)carbamate primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine group is released, allowing it to react with other functional groups in subsequent steps of a synthetic pathway .

Comparación Con Compuestos Similares

Similar Compounds

4-[N-(benzyloxycarbonyl)]-aminovaleronitrile: Uses a benzyloxycarbonyl group instead of a Boc group.

4-[N-(fluorenylmethyloxycarbonyl)]-aminovaleronitrile: Uses a fluorenylmethyloxycarbonyl group for protection.

Uniqueness

tert-butyl N-(4-cyanobutan-2-yl)carbamate is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Actividad Biológica

Tert-butyl N-(4-cyanobutan-2-yl)carbamate, identified by its CAS number 4248-19-5, is a compound with potential biological activity relevant to various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and related research findings through a comprehensive review of available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H18N2O2

- Molecular Weight : 198.26 g/mol

- Functional Groups : Carbamate and nitrile groups

Antimicrobial Activity

Research has indicated that derivatives of tert-butyl carbamate exhibit significant antimicrobial properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action often involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential which is critical for bacterial survival .

| Compound | Activity | Target Organisms | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | MRSA, VRE | Membrane depolarization |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its role in modulating the activity of tyrosine phosphatases, which are critical in various signaling pathways. The compound may function as an activity-based probe to selectively target these enzymes, enhancing our understanding of their regulation in cellular contexts .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of carbamate derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of MRSA. The results demonstrated that compounds with the tert-butyl group exhibited enhanced activity compared to their counterparts without this moiety. The study concluded that structural modifications significantly influence biological activity, suggesting further exploration into structure-activity relationships (SAR) for optimizing antimicrobial properties .

Case Study 2: Tyrosine Phosphatase Inhibition

Another investigation assessed the inhibitory effects of this compound on specific tyrosine phosphatases involved in cancer signaling pathways. The compound was found to selectively inhibit certain phosphatases while sparing others, indicating potential therapeutic applications in cancer treatment. This selectivity could lead to reduced side effects compared to broader-spectrum inhibitors .

The biological activity of this compound is primarily attributed to two mechanisms:

- Membrane Disruption : The compound's ability to induce membrane depolarization in bacterial cells is a critical factor in its antimicrobial action.

- Enzyme Interaction : By selectively binding to active sites on tyrosine phosphatases, it modulates their activity, affecting downstream signaling pathways.

Propiedades

IUPAC Name |

tert-butyl N-(4-cyanobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAXYOAUJIFNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214406 | |

| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172833-24-8 | |

| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172833-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.